GSPT1 degrader-1
Description
Significance of Targeted Protein Degradation in Chemical Biology and Therapeutics
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in chemical biology and drug discovery. dntb.gov.ua Unlike traditional inhibitors that merely block the function of a target protein, TPD utilizes small molecules to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to completely eliminate disease-causing proteins. dntb.gov.uanih.gov This approach is facilitated by molecules such as proteolysis-targeting chimeras (PROTACs) and molecular glues. acs.org These agents act catalytically to induce the degradation of target proteins, offering the potential for more profound and durable pharmacological effects. nih.gov A key advantage of TPD is its ability to target proteins that have historically been considered "undruggable" because they lack the well-defined binding pockets required for conventional inhibitors. acs.org
Functional Characterization of G1 to S Phase Transition Protein 1 (GSPT1) in Cellular Processes
G1 to S phase transition protein 1 (GSPT1), also known as eukaryotic peptide chain release factor 3a (eRF3a), is a crucial protein with multiple essential roles in the cell. researchgate.netnih.gov Its primary function is as a GTP-binding subunit of the translation termination complex, where it works with the release factor eRF1 to ensure the accurate termination of protein synthesis at stop codons on messenger RNA (mRNA). researchgate.netnih.gov Beyond this, GSPT1 is implicated in the regulation of the cell cycle, specifically in controlling the transition from the G1 phase to the S phase, a critical checkpoint for cell division. nih.gov Due to its fundamental roles in protein synthesis and cell proliferation, dysregulation of GSPT1 has been linked to the pathogenesis of various diseases, particularly cancer, where it is often overexpressed and considered an oncogenic driver. researchgate.netnih.gov
Historical Context and Emergence of GSPT1 Degraders in Drug Discovery
The therapeutic potential of targeting GSPT1 for degradation emerged from studies of thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931). These immunomodulatory drugs (IMiDs) were discovered to function as "molecular glues" that bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). nih.gov This binding alters CRBN's substrate specificity, causing it to recognize and tag new proteins, or "neosubstrates," for degradation. While initially known for degrading the transcription factors IKZF1 and IKZF3, further research led to the development of novel CRBN-modulating compounds, like CC-885 and CC-90009, which were found to selectively induce the degradation of GSPT1. nih.govnih.govpatsnap.com This discovery highlighted GSPT1 as a viable therapeutic target, particularly in hematological malignancies like acute myeloid leukemia (AML), and spurred the development of more potent and selective GSPT1 degraders. nih.govpatsnap.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H33ClN4O5 |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
N-[3-chloro-5-[[2-methoxyethyl(methyl)amino]methyl]-4-methylphenyl]-3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C28H33ClN4O5/c1-17-20(15-32(2)10-11-38-3)13-21(14-23(17)29)30-25(34)8-5-18-4-6-19-16-33(28(37)22(19)12-18)24-7-9-26(35)31-27(24)36/h4,6,12-14,24H,5,7-11,15-16H2,1-3H3,(H,30,34)(H,31,35,36) |
InChI Key |
BSFAJHWUNIDRJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)NC(=O)CCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)CN(C)CCOC |
Origin of Product |
United States |
Molecular Mechanism of Gspt1 Degrader 1 Action
Principles of Proximity-Induced Protein Degradation
Proximity-induced protein degradation is a strategy that utilizes small molecules to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. cas.orgirbbarcelona.org This process effectively hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. cytoskeleton.commdpi.com Two primary modalities for achieving this are molecular glue degraders and proteolysis-targeting chimeras (PROTACs).
Molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact. acs.orgbiochempeg.com These molecules function by altering the surface of the E3 ligase, creating a new binding site for the target protein, or "neosubstrate". acs.org This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation. emolecules.comnih.gov The discovery of molecular glues has often been serendipitous, but they offer advantages such as smaller size and more drug-like properties compared to other degradation technologies. nih.gov A well-established class of molecular glues are the immunomodulatory drugs (IMiDs), which bind to the Cereblon (CRBN) E3 ligase. acs.org GSPT1 degrader-1 functions as a molecular glue. medchemexpress.com
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker. patsnap.comrevvity.co.jp One ligand binds to the target protein of interest, while the other binds to an E3 ubiquitin ligase. patsnap.comcriver.com By simultaneously engaging both the target and the E3 ligase, the PROTAC brings them into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. nih.govthno.org Unlike molecular glues, the design of PROTACs is often more rational, as it builds upon known ligands for the target protein and the E3 ligase. biochempeg.com This modality has proven effective for a wide range of targets, including those previously considered "undruggable". cytoskeleton.comcriver.com
This compound Engagement with E3 Ubiquitin Ligase Components
The action of this compound is initiated by its specific interaction with components of the ubiquitin-proteasome system, leading to the formation of a critical ternary complex.
This compound, like other molecular glue degraders targeting GSPT1, recruits the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comnih.gov CRBN is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov The degrader molecule binds to a specific site on CRBN, effectively reprogramming its substrate specificity. nih.gov This altered conformation of CRBN is then primed to interact with the GSPT1 protein. Several GSPT1 degraders, such as CC-885 and CC-90009, have been shown to operate through this CRBN-dependent mechanism. nih.govnih.gov
Following the binding of this compound to CRBN, the degrader-CRBN complex presents a new surface that is recognized by the GSPT1 protein. This leads to the formation of a stable ternary complex, consisting of GSPT1, the this compound molecule, and the CRBN E3 ligase. patsnap.combiorxiv.org The formation of this ternary complex is a crucial step, as it brings the GSPT1 protein into the vicinity of the E3 ligase's catalytic machinery. biorxiv.org Molecular docking studies have shown that these degraders fit into a cavity at the interface between GSPT1 and CRBN, stabilizing the interaction. nih.gov
Ubiquitination and Proteasomal Degradation Pathway of GSPT1
Once the ternary complex is formed, the CRL4^CRBN^ E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the GSPT1 protein. mdpi.com This process results in the formation of a polyubiquitin (B1169507) chain on GSPT1. revvity.co.jp The polyubiquitinated GSPT1 is then recognized as a substrate for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell. mdpi.compatsnap.com The proteasome unfolds and cleaves the GSPT1 protein into small peptides, effectively eliminating it from the cell. patsnap.com This degradation of GSPT1 has been shown to be rapid and efficient with various GSPT1-targeting molecular glues. For instance, compound 6, a potent GSPT1 degrader, achieved nearly complete degradation of GSPT1 at a concentration of 100 nM within 4 hours in MV4-11 cells. acs.org
Data Tables
Table 1: Potency of Selected GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Time Point | Reference |
|---|---|---|---|---|
| Compound 6 | MV4-11 | 9.7 | 4 hours | acs.org |
| Compound 7 | MV4-11 | 10 | 24 hours | acs.org |
| GSPT1 degrader-4 (3) | - | 25.4 | - | medchemexpress.com |
| GSPT1 degrader-6 (8) | - | 13 | - | medchemexpress.com |
Cellular and Molecular Consequences of Gspt1 Degradation
Impact on Messenger RNA Translation Termination Fidelity
GSPT1, in complex with eukaryotic release factor 1 (eRF1), is essential for the accurate termination of messenger RNA (mRNA) translation at stop codons. The degradation of GSPT1 critically impairs this process, leading to significant disruptions in protein synthesis.
GSPT1 functions as a GTPase that, in conjunction with eRF1 (also known as ETF1), recognizes stop codons in the A site of the ribosome. nih.gov The binding of GSPT1 to eRF1 and subsequent GTP hydrolysis are crucial steps for the release of the nascent polypeptide chain. nih.gov The degradation of GSPT1 leads to a loss of this functional complex. nih.gov This disruption of the GSPT1-eRF1 interaction is a primary mechanism leading to cytotoxicity upon GSPT1 degradation. nih.gov The C-terminus of GSPT1, which encompasses the eRF1 binding and GTPase domains, has been identified as central to the cytotoxic effects induced by GSPT1 degraders. nih.gov
A direct consequence of the impaired translation termination machinery is the inappropriate readthrough of stop codons. nih.gov When the ribosome fails to terminate translation at a canonical stop codon (UAA, UAG, or UGA), it continues to elongate the polypeptide chain, leading to the production of aberrant proteins with C-terminal extensions. The extent of this readthrough is not uniform and can be influenced by both the concentration of the GSPT1 degrader and the specific stop codon sequence. nih.gov
Experimental data from studies using the GSPT1 degrader CC-885 has demonstrated a dose-dependent increase in stop codon readthrough. nih.gov The readthrough efficiency was also observed to be dependent on the specific stop codon, with the TAG codon showing significant readthrough with increasing doses of the degrader. nih.gov
| Stop Codon | CC-885 Concentration (µM) | Readthrough Level (Fold Change) | Time Point (hours) |
|---|---|---|---|
| TAG | 0.01 | Noticeable | 72 |
| TAG | 0.1 | Increased | 72 |
| TAG | 1 | Significant Increase | 72 |
| TGA | 0.01 | Noticeable | 48-72 |
| TGA | 0.1 | Increased | 48-72 |
| TAA | 0.01 | Noticeable | 48-72 |
| TAA | 0.1 | Increased | 48-72 |
Activation of the Integrated Stress Response (ISR) Pathway
The cellular turmoil caused by widespread translation termination defects triggers a conserved signaling network known as the Integrated Stress Response (ISR). This pathway is a critical adaptive mechanism that allows cells to cope with various stresses that disrupt protein homeostasis.
The degradation of GSPT1 is a potent inducer of the ISR. nih.govresearchgate.net The accumulation of ribosomes stalled at stop codons and the production of aberrant proteins are likely the primary triggers for ISR activation in this context. A key upstream event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov This phosphorylation is a point of convergence for several stress-sensing kinases. In the case of GSPT1 degradation, this leads to a global reduction in protein synthesis as a protective measure, while paradoxically promoting the translation of specific stress-response mRNAs, most notably Activating Transcription Factor 4 (ATF4). nih.gov
The activation of the ISR and the subsequent increase in ATF4 expression orchestrate a broad transcriptional response. nih.gov This includes the upregulation of other transcription factors like ATF3. nih.govresearchgate.net The downstream effects of ISR activation following GSPT1 degradation are a crucial component of the subsequent cellular fate. This response contributes significantly to the cytotoxic effects observed in cancer cells, representing a novel mechanism for inducing cell death in malignancies like acute myeloid leukemia (AML). nih.gov Notably, this cell death is independent of the tumor suppressor protein p53, which is often mutated in cancer, suggesting a potential therapeutic avenue for p53-mutant tumors. nih.govnih.govjci.orgjci.org
Effects on Cell Cycle Progression and Regulation
GSPT1, as its name "G1 to S phase transition 1" suggests, plays a role in the regulation of the cell cycle. patsnap.com Consequently, its degradation can lead to perturbations in cell cycle progression. Depletion of GSPT1 has been shown to cause cell cycle arrest, particularly at the G1 phase. researchgate.net Some GSPT1 degraders, such as GSPT1 degrader-1, have been observed to induce cell arrest in the G0/G1 phase, which is often accompanied by the induction of apoptosis. medchemexpress.com This indicates that the degradation of GSPT1 can halt the proliferation of cancer cells by interfering with the molecular machinery that governs the cell cycle. patsnap.com
| Compound | Effect on Cell Cycle | Associated Outcome |
|---|---|---|
| This compound | G0/G1 phase arrest | Apoptosis |
| General GSPT1 depletion | G1 phase arrest | Inhibition of proliferation |
Induction of Apoptosis and Programmed Cell Death
The degradation of GSPT1 is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating damaged or cancerous cells. A noteworthy characteristic of this process is its frequent independence from the tumor suppressor protein p53 (TP53). biorxiv.orgnih.govstjude.orgbroadinstitute.org This is particularly significant as many cancers harbor mutations in the TP53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.
The primary mechanism driving apoptosis following GSPT1 degradation is the activation of the Integrated Stress Response (ISR) pathway. biorxiv.orgnih.govstjude.orgbroadinstitute.orglarvol.com The ISR is a central signaling network that cells activate in response to various stressors, including nutrient deprivation, viral infection, and, in this case, translational stress caused by the absence of GSPT1. elsevierpure.commdanderson.org GSPT1 is a crucial component of the translation termination complex, and its degradation leads to impaired translation termination, causing ribosomes to stall at stop codons. biorxiv.orgnih.gov This ribosomal stalling is a key trigger for the ISR.
Upon activation of the ISR, a cascade of signaling events ensues, a core component of which is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). mdanderson.org This leads to a general shutdown of protein synthesis to conserve resources, but paradoxically, it also selectively promotes the translation of specific stress-responsive mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). elsevierpure.commdanderson.org ATF4 is a master regulator of the ISR and orchestrates a transcriptional program that, under conditions of prolonged or severe stress, shifts the cellular balance towards apoptosis. elsevierpure.commdanderson.org Studies have shown that the degradation of GSPT1 leads to the upregulation of ATF4 and its downstream targets, which in turn initiates the apoptotic cascade. aacrjournals.org
The induction of apoptosis by GSPT1 degraders has been demonstrated across various cancer cell lines. For instance, treatment of acute myeloid leukemia (AML) cells with GSPT1 degraders leads to a significant increase in apoptotic markers. biorxiv.orgnih.govbroadinstitute.org The potency of different GSPT1 degraders can be correlated with the speed and efficiency of GSPT1 depletion, with faster degradation leading to an earlier onset of apoptosis. nih.gov
| Compound | Cell Line | Observed Effect | Key Findings | Citation |
|---|---|---|---|---|
| CC-885 | MOLM13 (AML) | Induction of apoptosis | Cytotoxicity is TP53-independent and mediated by the ISR pathway. | biorxiv.orgnih.gov |
| CC-90009 | AML Patient Samples | Induction of apoptosis | Demonstrated efficacy in primary AML samples, highlighting clinical potential. | biorxiv.org |
| GT19715 (dual MYC/GSPT1 degrader) | HL-60 (AML) | Profound induction of apoptosis | Apoptosis induction is independent of TP53 status. | aacrjournals.orgnih.gov |
| MRT-2359 | Myc-driven cancer cell lines | Selective induction of apoptosis | Preferential activity in cells with high MYC expression. |
Modulation of Key Oncogenic Signaling Cascades
The degradation of GSPT1 extends its impact beyond the direct induction of apoptosis, significantly influencing key signaling pathways that are fundamental to cancer cell growth and survival.
Interplay with MYC Oncogene Regulation
A critical consequence of GSPT1 degradation is its intricate interplay with the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism that is deregulated in a vast number of human cancers. aacrjournals.orgnih.gov Research has uncovered a co-regulatory feedback loop between GSPT1 and MYC, creating a dependency that can be therapeutically exploited. aacrjournals.orgnih.gov
This feedback loop operates in a two-fold manner:
MYC promotes GSPT1 transcription: The MYC oncoprotein directly binds to the promoter region of the GSPT1 gene, driving its transcription. aacrjournals.org This ensures that rapidly proliferating cancer cells, which have high MYC activity, also have an abundant supply of GSPT1 to support their high demand for protein synthesis.
GSPT1 promotes MYC translation: GSPT1, as a translation termination factor, is involved in the efficient translation of the MYC protein itself. aacrjournals.orgnih.gov
The degradation of GSPT1 disrupts this feedback loop, leading to a reduction in MYC protein levels. aacrjournals.org This has been observed with various GSPT1 degraders, including those that are selective for GSPT1 and dual-function degraders that also target MYC directly. aacrjournals.orgnih.gov For instance, the GSPT1 degrader MRT-2359 has been shown to decrease N-Myc protein levels in non-small cell lung cancer models.
The development of dual MYC/GSPT1 degraders, such as GT19630 and its salt form GT19715, represents a novel therapeutic strategy that simultaneously targets both components of this feedback loop. biorxiv.orgaacrjournals.orgnih.gov These dual degraders have demonstrated potent anti-proliferative effects in various cancer models, including those resistant to other therapies. biorxiv.orgaacrjournals.orgnih.gov The degradation of both proteins leads to a more profound and sustained inhibition of MYC-driven oncogenic signaling.
| Compound | Cancer Model | Effect on MYC | Mechanism | Citation |
|---|---|---|---|---|
| MRT-2359 | NSCLC Xenografts (High N-Myc) | Decreased N-Myc protein levels | GSPT1 degradation leads to translational repression. | |
| GT19630/GT19715 | HL-60 (AML) Xenograft | Complete degradation of c-Myc | Dual degradation of both GSPT1 and c-Myc. | aacrjournals.orgnih.gov |
| AB138 | MV-4-11 (AML) Xenograft | Downregulation of c-Myc | Efficient GSPT1 degradation leads to downregulation of the oncogenic driver c-Myc. | larvol.com |
Alterations in Cellular Metabolic Pathways
The degradation of GSPT1 also induces significant alterations in cellular metabolism, a hallmark of cancer. The disruption of translation and the downregulation of MYC, a key regulator of metabolic reprogramming, contribute to these metabolic shifts.
A prominent effect of GSPT1 degradation is the abrogation of oxidative phosphorylation (OXPHOS), the primary process by which cells generate ATP. biorxiv.org This is achieved, at least in part, through the inhibition of the tricarboxylic acid (TCA) cycle, a central metabolic hub. biorxiv.org The TCA cycle provides essential precursors for biosynthesis and reducing equivalents for the electron transport chain, which drives OXPHOS.
Studies with the dual MYC/GSPT1 degrader GT19630 have shown that its administration leads to a significant downregulation of genes involved in OXPHOS. biorxiv.org This metabolic reprogramming away from OXPHOS can be a critical vulnerability for cancer cells that are highly dependent on this pathway for their energy needs. The inhibition of the TCA cycle not only curtails ATP production but also impacts the synthesis of other crucial biomolecules derived from its intermediates.
The metabolic consequences of GSPT1 degradation highlight the intricate connection between protein synthesis, oncogenic signaling, and cellular energetics. By disrupting these interconnected processes, this compound and related compounds present a multi-pronged attack on cancer cell viability.
Preclinical Efficacy and Disease Model Studies of Gspt1 Degraders
In Vitro Antiproliferative Activity in Cancer Cell Lines
GSPT1 degraders have demonstrated potent and selective antiproliferative activity across a wide range of cancer cell lines in laboratory settings. The efficacy is often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that induces a response halfway between the baseline and maximum.
In models of blood cancers, GSPT1 degraders have shown significant potency. For instance, the GSPT1 degrader CC-90009 is active across various Acute Myeloid Leukemia (AML) cell lines and primary patient samples. ashpublications.orgresearchgate.net It induces apoptosis (programmed cell death) in a GSPT1- and CRBN-dependent manner. ashpublications.orgresearchgate.net Another novel degrader, TD-522, exhibited strong antiproliferative effects in the KG-1 (AML) and TMD-8 (lymphoma) cell lines, with EC50 values of 0.5 nM and 5.2 nM, respectively. researchgate.netkribb.re.kr Similarly, the degrader C-10386 was found to be highly effective in patient-derived primary AML cells, with EC50 values in the nanomolar range. aacrjournals.org
The compound MRT-2359 has also been profiled across numerous cancer cell lines, showing sensitivity in certain hematologic cancer models. globenewswire.commonterosatx.com Antibody-drug conjugates (ADCs) that deliver a GSPT1 degrader payload have also been developed. For example, HDZ-C123A, which targets the CD123 protein on AML cells, showed picomolar proliferative inhibition activity in CD123-expressing cell lines, proving to be 20-1000 times more potent than degraders like CC-90009. ashpublications.org Another ADC, ORM-6151, which targets CD33, also demonstrated picomolar activity in CD33-expressing cell lines and was more potent than CC-90009 in both cell lines and primary AML patient blasts. orumrx.comashpublications.org
Table 1: In Vitro Antiproliferative Activity of GSPT1 Degraders in Hematologic Malignancy Cell Lines This table is interactive. You can sort and filter the data.
GSPT1 degraders have also shown promise in various solid tumor models. The first-in-class degrader CC-885 demonstrated cytotoxicity across multiple cell lines derived from different tumor types. nih.gov The compound MRT-2359 has shown preferential antiproliferative activity in lung cancer cell lines with high expression of L-Myc and N-Myc. globenewswire.com Further studies with MRT-2359 identified marked sensitivity in a subset of prostate cancer cell lines, particularly those that are androgen receptor (AR) positive and have high c-MYC expression, or those with a neuroendocrine phenotype. monterosatx.comaacrjournals.orgresearchgate.net In sensitive prostate cancer cell lines, absolute IC50 values were in the range of ~50-150 nM. monterosatx.com
Antibody-drug conjugates are also being explored for solid tumors. ORM-5029, which combines the GSPT1 degrader SMol006 with the HER2-targeting antibody pertuzumab, has shown robust in vitro efficacy in multiple HER2-expressing models, including breast, ovarian, and gastric cancers. orumrx.comascopubs.org
Table 2: In Vitro Antiproliferative Activity of GSPT1 Degraders in Solid Tumor Cell Lines This table is interactive. You can sort and filter the data.
In Vivo Efficacy in Xenograft and Genetically Engineered Mouse Models
The antitumor activity of GSPT1 degraders has been confirmed in various animal models, including xenografts (human tumors grown in immunodeficient mice) and patient-derived xenografts (PDXs).
Oral administration of the GSPT1 degrader MRT-2359 has demonstrated significant anti-tumor activity in xenograft and PDX models of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) that have high L-Myc and/or N-Myc expression. globenewswire.commonterosatx.com In prostate cancer xenograft models (22RV1 and NCI-H660), MRT-2359 treatment led to marked tumor regression, with some dosing regimens resulting in complete tumor regression. monterosatx.comaacrjournals.orgresearchgate.net Specifically, in the 22RV1 model, daily administration led to full tumor regression with no regrowth observed 35 days after stopping treatment. monterosatx.com
The dual MYC/GSPT1 degrader GT19870 also significantly reduced tumor volume in an NCI-H526 SCLC model. biorxiv.org Another degrader, TD-522, effectively suppressed TMD8-driven tumor growth in a xenograft study. researchgate.netkribb.re.kr
Antibody-drug conjugates have shown robust in vivo efficacy. A single treatment of ORM-6151 demonstrated superior tumor growth inhibition compared to CC-90009 in a clinically relevant AML animal model, with complete responses observed in an MV4-11 xenograft model. orumrx.comashpublications.orgorumrx.com Similarly, ORM-5029 showed potent in vivo efficacy in multiple HER2-expressing models. orumrx.comascopubs.org The ADC HDZ-C123A also showed significant anti-tumor efficacy in several hematologic xenograft models, achieving a complete response in the MV4-11 xenograft model. ashpublications.org
Beyond inhibiting tumor size, GSPT1 degradation affects the underlying pathological cell populations. In preclinical AML models, CC-90009 treatment significantly reduced leukemia engraftment and the number of leukemia stem cells (LSCs). frontiersin.org This is critical, as LSCs are often resistant to conventional chemotherapy and are a major cause of relapse. The dual MYC/GSPT1 degrader GT19630 also showed a therapeutic differential between normal hematopoietic stem/progenitor cells and leukemia stem/progenitor cells. biorxiv.org In vivo, treatment with MRT-2359 led to a reduction of c-MYC and androgen receptor (AR and AR-V7) proteins in prostate cancer models. monterosatx.com Pharmacodynamic studies have confirmed that tumor growth inhibition correlates with the degradation of GSPT1 in the tumor tissue. ashpublications.orgashpublications.orgorumrx.com
Determinants of Differential Cellular Sensitivity to GSPT1 Degradation
Not all cancer cells are equally sensitive to GSPT1 degradation, and research has begun to uncover the factors that determine this differential response.
A primary determinant of sensitivity is the cell's reliance on high levels of protein translation. nih.gov Cancers driven by oncogenes like MYC, which are known to promote high rates of protein synthesis, are particularly vulnerable. monterosatx.comaacrjournals.org This creates a "translational addiction" that makes these tumors dependent on GSPT1 for survival. aacrjournals.org Preclinical studies have repeatedly shown that tumors with high expression of MYC family members (c-MYC, L-MYC, N-MYC) are preferentially sensitive to GSPT1 degraders like MRT-2359. globenewswire.commonterosatx.comaacrjournals.orgresearchgate.net A co-regulatory feedback loop has been identified where MYC promotes GSPT1 transcription, and GSPT1, in turn, is involved in MYC translation, creating a dependency that can be therapeutically exploited. biorxiv.orgsciety.orgashpublications.org
The cellular machinery required for degradation is also crucial. The presence and functionality of the CRBN E3 ligase are essential for the activity of these molecular glues. nih.gov The abundance of CRBN itself can influence sensitivity; for example, one study suggested that higher CRBN expression in the MHH-CALL-4 cell line compared to MV4-11 could explain its greater sensitivity to a GSPT1 degrader. acs.org Furthermore, the broader cullin-RING ligase (CRL) regulatory network, including components of the COP9 signalosome (CSN), can shape cellular sensitivity to these degraders. menchelab.com
Finally, GSPT1 degradation induces the integrated stress response (ISR), a cellular pathway activated by various stressors, including ribosome stalling. nih.govresearchgate.netaacrjournals.org The activation of the ISR is a key downstream event leading to cell death in sensitive cells. researchgate.netashpublications.org This process appears to be independent of the tumor suppressor protein TP53, which is significant because TP53 is frequently mutated in high-risk cancers, making them resistant to many standard therapies. nih.govresearchgate.netsciety.org
Correlation with Translation Initiation Rates
The degradation of G1 to S phase transition protein 1 (GSPT1), a key factor in translation termination, has been shown to create a therapeutic vulnerability in cancer cells with high protein synthesis demands. monterosatx.comnih.gov Preclinical research suggests a strong correlation between a cell's reliance on high rates of protein translation and its sensitivity to GSPT1 degraders. nih.govresearchgate.net
Studies utilizing CRISPR/Cas9 genetic screens have revealed that decreased translation initiation can be a protective mechanism against the cytotoxic effects of GSPT1 degradation. nih.govresearchgate.net This finding implies that cancer cells characterized by elevated levels of translation are inherently more susceptible to drugs that target GSPT1. nih.govresearchgate.net This dependency is particularly evident in tumors driven by oncogenes like MYC, which extensively reprogram cellular metabolism to support high rates of biomass production and proliferation, including the upregulation of ribosomal biogenesis and translation initiation machinery. globenewswire.commonterosatx.combiorxiv.org For instance, the MYC oncoprotein transcriptionally regulates essential factors for translation, such as the eukaryotic initiation factor 4E (eIF4E). biorxiv.orgbiorxiv.org
In prostate cancer models, cell lines sensitive to the GSPT1 degrader MRT-2359 were distinguished by the high expression of ribosomal genes, suggesting an altered state of global translation that increases their dependency on efficient protein synthesis. monterosatx.com The degradation of GSPT1 disrupts this highly active machinery by impairing translation termination, which leads to the activation of cellular stress pathways, such as the Integrated Stress Response (ISR). nih.govbiorxiv.org This disruption of the protein synthesis equilibrium is a key mechanism of action for the anti-tumor effects of GSPT1 degraders. monterosatx.combiorxiv.org
Genetic Vulnerabilities and Context-Dependent Responses
The preclinical efficacy of GSPT1 degraders is not uniform across all cancer types, revealing specific genetic vulnerabilities and context-dependent cellular responses that determine sensitivity.
A primary genetic vulnerability exploited by GSPT1 degraders is the addiction of certain cancers to the MYC family of transcription factors (c-MYC, L-MYC, and N-MYC). globenewswire.comfiercebiotech.com These oncoproteins are well-established drivers of human cancers and create a state of "translational addiction" to sustain uncontrolled growth. globenewswire.comglobenewswire.com This creates a synthetic lethal relationship, where the cancer's reliance on MYC for proliferation makes it uniquely dependent on GSPT1 to manage the high translational load. fiercebiotech.com Degrading GSPT1 in these MYC-driven tumors disrupts the protein synthesis machinery, leading to potent anti-tumor activity. monterosatx.comglobenewswire.com
Preclinical studies with the GSPT1 degrader MRT-2359 have demonstrated this context-dependent response. In lung cancer models, MRT-2359 showed preferential anti-proliferative activity in cell lines with high expression of L-Myc and N-Myc mRNA. globenewswire.com Conversely, its activity was limited in models with low L-Myc or N-Myc expression, corroborating the selective vulnerability of MYC-driven tumors. globenewswire.com Similarly, in prostate cancer cell lines, sensitivity to MRT-2359 was strongly associated with high expression of both the androgen receptor (AR) and c-MYC. monterosatx.com
The response to GSPT1 degradation is also influenced by the expression levels of cereblon (CRBN), the E3 ubiquitin ligase component co-opted by molecular glue degraders to target GSPT1. larvol.com For example, high CRBN expression in neuroendocrine cancers has been identified as a key determinant of efficacy for GSPT1 degraders. larvol.com Furthermore, the anti-leukemic effects of GSPT1 degradation have been shown to be independent of TP53 status, suggesting a potential therapeutic avenue for cancers with TP53 mutations, which are often refractory to conventional therapies. nih.govresearchgate.net The cellular context also dictates resistance mechanisms; for instance, activation of the mTOR signaling pathway did not confer resistance to the GSPT1 degrader SJ6986 in certain leukemia cell lines, indicating that resistance pathways are not universal and depend on the specific cellular environment. nih.gov
The development of dual-function degraders highlights these context-dependent vulnerabilities. A dual MYC/GSPT1 degrader, GT19630, demonstrated superior efficacy in certain acute myeloid leukemia (AML) models compared to the GSPT1-selective degrader CC-90009, suggesting that simultaneous targeting of both MYC and GSPT1 can be more effective in specific contexts. biorxiv.org
Interactive Data Table: Preclinical Activity of GSPT1 Degraders in Different Cancer Models
| Compound | Cancer Model | Key Genetic Feature(s) | Observed Activity | Citation(s) |
| MRT-2359 | Lung Cancer (NSCLC, SCLC) | High L-Myc / N-Myc Expression | Preferential anti-proliferative activity and anti-tumor efficacy in xenograft models. | globenewswire.com |
| MRT-2359 | Lung Cancer (NSCLC) | Low L-Myc / N-Myc Expression | Limited activity. | globenewswire.com |
| MRT-2359 | Prostate Cancer | AR-positive / c-MYC-high | High sensitivity (low IC50), tumor regression in xenograft models. | monterosatx.com |
| MRT-2359 | Prostate Cancer | AR-negative / c-MYC-low | Resistance (high IC50), no efficacy in xenograft model. | monterosatx.com |
| CC-885 | Leukemia | TP53-mutant | Cytotoxicity is TP53-independent. | nih.gov |
| GT19630 | Acute Myeloid Leukemia (AML) | MYC-driven | Superior efficacy compared to GSPT1-only degradation (CC-90009). | biorxiv.org |
| SJ6986 | Acute Lymphoblastic Leukemia (ALL) | N/A | Potent in vitro and in vivo activity in cell lines and PDX models. | nih.gov |
Target Selectivity and Off Target Engagement Profile of Gspt1 Degraders
Characterization of GSPT1 Specificity
GSPT1 degraders are engineered to induce the degradation of the GSPT1 protein by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. patsnap.comascopubs.org These molecules typically consist of two key components: a ligand that binds to GSPT1 and another that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). patsnap.comresearchgate.net This dual-binding action forms a ternary complex, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome. patsnap.com
The specificity of these degraders is a critical feature, aiming to minimize off-target effects and thereby enhance the therapeutic window. patsnap.comwipo.int For instance, the molecular glue degrader MRT-2359 has demonstrated exclusive selectivity for GSPT1 and its close homolog GSPT2. ascopubs.org Similarly, novel GSPT1 degraders have been developed that exhibit high selectivity and sustained degradation activity against GSPT1. wipo.int
Some degraders are designed as bifunctional molecules. For example, GT19630 was found to degrade both MYC and GSPT1, suggesting it acts as a molecular glue with dual activity. biorxiv.org In contrast, CC-90009 is a selective GSPT1 degrader that does not impact MYC levels. biorxiv.org The development of such specific degraders allows for a more targeted approach to cancer therapy, particularly in diseases where GSPT1 is dysregulated. patsnap.com
Global Proteomic Analysis of Off-Target Protein Degradation
To comprehensively evaluate the selectivity of GSPT1 degraders, global proteomic analyses are employed. These studies assess the levels of thousands of proteins within a cell following treatment with a degrader.
One study utilized multiplexed mass spectrometry-based proteomics to analyze the effects of a GSPT1 degrader, compound 6, in MV4-11 cells. acs.org The results showed a dose-dependent decrease in GSPT1 protein levels, with nearly complete degradation at a concentration of 100 nM. acs.org A broader proteomic analysis of another compound, 29, demonstrated its high selectivity for GSPT1, with no other proteins showing statistically significant downregulation. nih.gov This contrasts with the broader activity of the first-in-class GSPT1 degrader CC-885, which is known to degrade GSPT1, IKZF1/3, and other proteins. nih.gov
Some GSPT1 degraders have been identified through off-target effects of other drugs. For instance, the CDK6-PROTAC GU3341 was found to induce GSPT1 degradation as an off-target effect. nih.gov
Implications for Therapeutic Window Based on Selectivity
The selectivity of a GSPT1 degrader is a key determinant of its therapeutic window—the range between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity. A highly selective degrader is expected to have a wider therapeutic window. wipo.intorumrx.com
Selective GSPT1 degradation has shown promise in being cytotoxic to cancer cells while having minimal effect on normal cells. wipo.intresearchgate.netnih.gov For example, selective GSPT1 degraders have been shown to induce apoptosis in leukemia cells, including leukemia stem and progenitor cells, with little impact on normal hematopoietic stem cells. researchgate.net This suggests a favorable therapeutic window for treating certain cancers. biorxiv.org
The development of dual-precision targeted protein degraders, which combine a GSPT1 degrader with an antibody to target a specific tumor-associated antigen, aims to further enhance selectivity and broaden the therapeutic window. orumrx.com For instance, the degrader-antibody conjugate ORM-1153 demonstrated potent anti-tumor activity and a favorable safety profile in preclinical models. orumrx.com
However, the on-target effect of GSPT1 degradation—the inhibition of protein synthesis—can be a double-edged sword. While this contributes to the anti-cancer activity, a general cytotoxic effect could limit the tolerable dose in patients. biorxiv.org Therefore, achieving a balance between potent on-target efficacy and minimal off-target and on-target toxicity is crucial for the clinical success of GSPT1 degraders.
Mechanisms of Acquired Resistance to Gspt1 Degraders
Genetic Mutations within GSPT1 Target Protein
One of the most direct mechanisms of resistance involves genetic mutations within the GSPT1 gene itself. These mutations often occur in the specific region of the protein that is recognized by the degrader-E3 ligase complex, thereby preventing the initiation of the degradation process.
GSPT1 degradation is mediated by a class of molecular glue degraders that induce a ternary complex between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov This interaction relies on a specific structural feature on GSPT1 known as a structural degron. For GSPT1, this degron is a β-hairpin loop. acs.orgbiorxiv.org Research using CRISPR-suppressor scanning has identified that this β-hairpin region is a hotspot for resistance mutations. acs.orgnih.gov
Studies have shown that various in-frame insertions and deletions within this degron can confer resistance. acs.orgresearchgate.netbiorxiv.org These mutations frequently span amino acids D571 to K577. acs.orgresearchgate.net For example, the deletion of serine at position 574 (S574del) removes a key residue that helps stabilize the β-hairpin structure. acs.orgbiorxiv.org Perhaps most critically, mutations that remove the glycine (B1666218) at position 575 (e.g., G575N) can confer complete resistance. acs.orgashpublications.org This glycine is highly conserved across various CRBN neosubstrates, and its small size is essential to avoid steric clashes within the ternary complex. nih.govacs.orgbiorxiv.org The diversity of observed mutations suggests that this region of GSPT1 can tolerate significant sequence changes without losing its essential cellular function, making it a frequent site for acquiring resistance. acs.orgbiorxiv.orgresearchgate.net
| GSPT1 Mutation | Effect on Degrader-Mediated Degradation | Reference |
|---|---|---|
| G575N | Confers complete resistance to degradation by CC-90009. | ashpublications.org |
| G575A | Partially blocks GSPT1 degradation following CC-885 treatment. | nih.gov |
| S574del | Impedes ternary complex formation by modifying the conformation of the β-hairpin structural degron. | acs.orgbiorxiv.org |
| S574_K577del | Removes the critical G575 residue, preventing degradation. | acs.orgbiorxiv.org |
| C568_D571del | Predicted to indirectly perturb the position of the β-hairpin. | acs.org |
The mutations within the GSPT1 structural degron directly impair the formation of the stable GSPT1-degrader-CRBN ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation. acs.orgbiorxiv.orgbiorxiv.org Structural studies of the complex formed with the degrader CC-885 show that the degrader acts as a molecular glue, remodeling the surface of CRBN to create a binding site for the GSPT1 β-hairpin. acs.orgbiorxiv.orgbiorxiv.org
Mutations that alter the conformation of this hairpin, such as deletions or insertions, disrupt the critical contacts between GSPT1, the degrader, and CRBN. acs.orgresearchgate.net Co-immunoprecipitation experiments have confirmed that GSPT1 mutants identified in resistance screens fail to interact with CRBN in the presence of a degrader. acs.orgbiorxiv.orgresearchgate.net Consequently, the E3 ligase is not brought into proximity with the GSPT1 target, ubiquitination does not occur, and GSPT1 protein levels are maintained, allowing the cell to survive. acs.orgbiorxiv.org
Aberrations in E3 Ubiquitin Ligase Complex Components
Resistance to GSPT1 degraders is not limited to mutations in the target protein. Alterations in the components of the E3 ubiquitin ligase machinery that the degrader hijacks are also a significant cause of resistance.
The GSPT1 degraders currently in development are molecular glues that depend on the CRL4^CRBN E3 ligase complex. ashpublications.orgpatsnap.com Therefore, the presence and functionality of CRBN are absolutely essential for their activity. ashpublications.org Studies have shown that reduced expression levels of CRBN can lead to resistance. biorxiv.org For instance, some acute myeloid leukemia (AML) cells that developed resistance to a dual MYC/GSPT1 degrader were found to have lower levels of CRBN expression. biorxiv.org This mechanism has also been observed in multiple myeloma patients who become refractory to immunomodulatory drugs (IMiDs), which also function through CRBN. acs.orgbiorxiv.orgbinasss.sa.cr Complete loss of CRBN, for example through CRISPR/Cas9-mediated knockout, entirely abrogates the activity of GSPT1 degraders like CC-90009. ashpublications.org
Beyond CRBN itself, the proper functioning of the entire ubiquitin-proteasome system (UPS) is necessary for successful protein degradation. innovations-report.com Resistance can arise from the loss or functional impairment of other key components of the CRL4^CRBN E3 ubiquitin ligase complex, such as CUL4, DDB1, or RBX1 (also known as ROC1). nih.govbmsscience.com Furthermore, the activity of cullin-RING ligases is dependent on a post-translational modification called neddylation. nih.gov CRISPR screens have identified that genes required for the neddylation of cullins are essential for the activity of GSPT1 degraders. nih.govresearchgate.net Disruption of these components prevents the assembly of a functional E3 ligase complex, thereby blocking the ubiquitination of GSPT1 even if the ternary complex with the degrader forms correctly. nih.govinnovations-report.com
Adaptive Cellular Bypass Mechanisms and Compensatory Pathways
Cells can also develop resistance by activating signaling pathways that compensate for the loss of GSPT1 or by adapting in ways that reduce their dependency on GSPT1 function. patsnap.com GSPT1 is a translation termination factor, and its degradation leads to the activation of the integrated stress response (ISR). nih.govbmsscience.com
Additionally, tumors may activate compensatory survival pathways. dovepress.comoncotarget.com For example, the anti-apoptotic protein MCL1 is a survival-promoting factor that is downregulated upon GSPT1 degradation. researchgate.net The upregulation of MCL-1 or other anti-apoptotic proteins could potentially serve as a bypass mechanism. In a related context, chromatin-enriched proteomics identified the eukaryotic release factor 1 (ERF1), a binding partner of GSPT1 that promotes translation termination, as being upregulated in response to a dual c-Myc/GSPT1 degrader, suggesting a possible compensatory response to counteract GSPT1 degradation. ashpublications.org The activation of such alternative pathways can uncouple GSPT1 degradation from downstream cell death, allowing cancer cells to persist despite successful target degradation. patsnap.comdovepress.com
Strategies for Overcoming or Mitigating Resistance Development
The emergence of resistance to GSPT1 degraders presents a significant clinical challenge, mirroring the experience with other targeted cancer therapies. However, ongoing research has identified several promising strategies to overcome or prevent the development of resistance. These approaches primarily focus on rational combination therapies, the development of next-generation degraders, and the modulation of factors that contribute to drug efflux and target protein stability.
Combination Therapies
A primary strategy to combat resistance is the use of combination therapies. By simultaneously targeting parallel survival pathways or mechanisms that cancer cells might exploit upon GSPT1 degradation, it is possible to induce synthetic lethality and reduce the likelihood of resistant clones emerging.
High-throughput screening has identified several classes of anti-cancer agents that exhibit synergistic activity with GSPT1 degraders, particularly in the context of Acute Myeloid Leukemia (AML). ashpublications.org Key combination partners include:
BCL2 Inhibitors : The B-cell lymphoma 2 (BCL2) inhibitor venetoclax (B612062) potentiates the apoptosis induced by the GSPT1 degrader CC-90009. ashpublications.org The synergistic effect is likely driven by the CC-90009-mediated reduction of MCL-1, an anti-apoptotic factor, which sensitizes cells to BCL2 inhibition. ashpublications.org
FLT3 Inhibitors : In AML cell lines with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, combining GSPT1 degraders with FLT3 inhibitors such as gilteritinib, midostaurin, and crenolanib (B1684632) results in synergistic reduction of cell viability. ashpublications.org
IDH2 Inhibitors : For cancers harboring isocitrate dehydrogenase 2 (IDH2) mutations, the combination of a GSPT1 degrader with an IDH2 inhibitor like enasidenib (B560146) has shown significant synergistic effects in preclinical models, leading to prolonged survival in patient-derived xenograft (PDX) models. ashpublications.org
mTOR Pathway Inhibitors : Given that GSPT1 and mTOR are often overexpressed in tumors like glioblastoma, a dual-targeting approach is being explored. nih.govacs.org A novel bifunctional molecule, YB-3-17, was designed to concurrently inhibit the mammalian target of rapamycin (B549165) (mTOR) and degrade GSPT1. nih.govacs.org This dual-mechanism strategy shows superior efficacy in tumor cell lines compared to standalone treatments and represents a promising direction to overcome resistance. nih.govacs.org Patents have also been filed for combination therapies involving GSPT1 molecular glue degraders and PI3K/Akt/mTOR pathway inhibitors. wipo.int
These findings support the clinical evaluation of GSPT1 degraders in combination with various targeted agents to improve treatment outcomes for patients with AML and other cancers. ashpublications.org
Table 1: Investigational Combination Strategies with GSPT1 Degraders
| Combination Partner Class | Specific Agent (Example) | Rationale for Combination | Key Research Findings |
|---|---|---|---|
| BCL2 Inhibitors | Venetoclax | GSPT1 degradation reduces levels of the anti-apoptotic protein MCL-1, sensitizing cancer cells to BCL2 inhibition. ashpublications.org | Potentiated CC-90009-induced apoptosis and accelerated cell killing in AML models. ashpublications.org |
| FLT3 Inhibitors | Gilteritinib, Midostaurin | Co-targeting of oncogenic signaling (FLT3) and protein synthesis (GSPT1) in FLT3-mutated AML. ashpublications.org | Synergistic reduction in cell viability in FLT3-ITD AML cell lines. ashpublications.org |
| IDH2 Inhibitors | Enasidenib | Simultaneous targeting of metabolic vulnerability (IDH2 mutation) and translation termination in IDH2-mutant AML. ashpublications.org | Significantly prolonged survival in an IDH2 R140Q PDX model compared to single agents. ashpublications.org |
| mTOR Pathway Inhibitors | YB-3-17 (bifunctional) | Co-inhibition of two key pathways (mTOR and GSPT1) often overexpressed in the same cancers, such as glioblastoma. nih.govacs.org | The dual-function molecule showed superior efficacy over single-target therapies in tumor cell lines. acs.org |
| PI3K/Akt/mTOR Pathway Inhibitors | Various | To simultaneously block the PI3K/Akt/mTOR survival signaling pathway and induce GSPT1 degradation. wipo.int | Patent applications suggest this is a viable strategy for cancer treatment. wipo.int |
Development of Next-Generation Degraders
Resistance to GSPT1 degraders frequently arises from specific mutations within the GSPT1 protein itself or the E3 ligase, cereblon (CRBN). acs.orgresearchgate.net These mutations can disrupt the formation of the ternary complex (GSPT1-degrader-CRBN) that is essential for ubiquitination and subsequent degradation. acs.orgresearchgate.net
CRISPR-based screening methods have been instrumental in mapping these resistance mutations. acs.orgbiorxiv.orgnih.gov Studies have shown that mutations in the β-hairpin structural degron of GSPT1 can prevent the degrader from binding effectively, thereby conferring resistance. acs.orgresearchgate.net This detailed molecular understanding of resistance mechanisms provides a roadmap for designing second-generation degraders. cemm.at The goal is to develop novel compounds that can either:
Bind effectively to the mutated forms of GSPT1.
Utilize different E3 ligases, bypassing the reliance on CRBN, which can also be a source of resistance through mutation or downregulation. biorxiv.orgpatsnap.com
By anticipating the mutational landscape that drives resistance, medicinal chemists can work to create degraders that maintain efficacy against common resistant variants. acs.org
Table 2: GSPT1 Resistance Mutations and Their Impact
| GSPT1 Mutant Variant | Location of Mutation | Mechanism of Resistance | Reference |
|---|---|---|---|
| Various Indel Mutations | β-hairpin structural degron | Alters the degrader binding interface, impairing ternary complex formation with CRBN. | acs.orgresearchgate.net |
| G575N | ETF1 binding domain | Confers resistance to CC-885-induced cytotoxicity. | nih.gov |
| CRBN Mutations | Ligand-binding pocket | Prevents the degrader from binding to the E3 ligase, thus blocking the first step of the degradation process. | cemm.at |
Overcoming Drug Efflux Mechanisms
Another potential mechanism of resistance to small molecule drugs, including Proteolysis Targeting Chimeras (PROTACs), is the increased activity of cellular efflux pumps. biorxiv.org These transmembrane proteins, such as the ATP-binding cassette (ABC) transporter ABCB1 (also known as MDR1), can actively pump drugs out of the cancer cell, lowering their intracellular concentration and reducing their efficacy. biorxiv.org
Upregulation of MDR1 has been shown to cause both acquired and intrinsic resistance to PROTACs in cancer cells. biorxiv.org This suggests that GSPT1 degraders could also be substrates for such pumps. biorxiv.orgsquarespace.com Strategies to mitigate this form of resistance include:
Co-administration with Efflux Pump Inhibitors : Combining the GSPT1 degrader with a known MDR1 inhibitor could restore the intracellular concentration of the degrader and re-sensitize resistant cells. biorxiv.org
Designing Degraders that Evade Efflux : Future drug design efforts could focus on creating GSPT1 degraders with physicochemical properties that make them poor substrates for common efflux pumps.
This approach is supported by findings that genetic knockdown or small molecule inhibition of MDR1 can overcome resistance to PROTACs in preclinical models. biorxiv.org
Compound Reference Table
| Compound Name | Class / Target |
|---|---|
| CC-885 | GSPT1 Degrader |
| CC-90009 | GSPT1 Degrader |
| Crenolanib | FLT3 Inhibitor |
| Enasidenib | IDH2 Inhibitor |
| Gilteritinib | FLT3 Inhibitor |
| Midostaurin | FLT3 Inhibitor |
| Venetoclax | BCL2 Inhibitor |
Rational Design and Optimization Strategies for Gspt1 Degraders
Structure-Activity Relationship (SAR) Studies for Potency and Specificity
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and specificity of GSPT1 degraders. These studies systematically modify the chemical structure of a lead compound and evaluate the resulting impact on its biological activity.
Early SAR studies on immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide (B1683929), revealed that even minor structural changes can significantly alter neosubstrate specificity. acs.org For instance, while both pomalidomide and lenalidomide degrade the transcription factors IKZF1 and IKZF3, only lenalidomide induces the degradation of CSNK1A1 (CK1α). acs.org This highlighted the potential for scaffold diversification to discover degraders for new targets like GSPT1. acs.org
Subsequent research focusing on GSPT1 degradation has elucidated key structural features. For example, studies on thalidomide derivatives have shown that modifications at the 5-position of the IMiD scaffold are critical for GSPT1 degradation. nih.gov Specifically, the presence of hydrogen-bonding motifs at this position, as seen in the potent GSPT1 degraders CC-885 and CC-90009, appears to be important for the interaction with CRBN and subsequent GSPT1 recruitment. nih.gov Computational docking and molecular dynamics simulations have further supported this, showing that a hydroxyl group at the 5-position can form a hydrogen bond with glutamic acid 377 (Glu377) of CRBN. nih.gov
In the development of novel GSPT1 degraders based on a benzotriazinone scaffold, SAR analysis focused on the position of the ureido group, the substituent effect on the phenylureido group, and methyl substitution at the benzylic position. kribb.re.krnih.gov This systematic approach led to the identification of compound 34f (TD-522) , which demonstrated potent GSPT1 degradation with a half-maximal degradation concentration (DC50) of 0.269 nM. kribb.re.krnih.gov
Furthermore, SAR data has emphasized the importance of ortho-substitution for cellular potency in certain GSPT1 degrader series. researchgate.net For instance, the regioisomer of a hit compound, 4-Me-3-Cl-phenyl sulfonamide 9 , was a potent CRBN binder but lacked cellular activity, underscoring the subtle structural requirements for effective degradation. researchgate.net
A study involving a focused combinatorial library identified five hit compounds that selectively degraded GSPT1. researchgate.netnih.gov Follow-up synthesis and analysis of analogs pointed to a hydrogen bond interaction with the central pyrimidine (B1678525) ring as a key determinant of selectivity for GSPT1. researchgate.netnih.gov The inability of an analog, compound 52 , to degrade GSPT1 to the same extent as the parent compound 26 after modification of the pyrimidine ring nitrogens highlighted the essential role of this interaction. nih.gov
The table below summarizes the degradation data for selected GSPT1 degraders.
| Compound | Target Cells | Incubation Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| Compound 6 | MV4-11 | 4 | 9.7 | ~90 at 100 nM | acs.org |
| Compound 6 | MV4-11 | 24 | 2.1 | >90 | acs.org |
| Compound 7 | MV4-11 | 4 | >1000 | ~60 at 10 µM | acs.org |
| Compound 7 | MV4-11 | 24 | 10 | ~90 at 100 nM | acs.org |
| 34f (TD-522) | KG-1 | Not Specified | 0.269 | >95 at 10 nM | kribb.re.krnih.gov |
| 7d (XYD049) | 22Rv1 | Not Specified | 19 | Not Specified | acs.org |
| 5-OH-EM12 | Not Specified | Not Specified | Not Specified | 47 ± 9 | nih.gov |
Integration of High-Throughput Screening and Chemoproteomics in Discovery
The discovery of novel GSPT1 degraders has been significantly accelerated by the integration of high-throughput screening (HTS) and chemoproteomics. ascopubs.org
HTS allows for the rapid screening of large and diverse chemical libraries to identify initial hit compounds. researchgate.net For example, a high-throughput combination screen was used to identify rational combination partners that synergize with the GSPT1 degrader CC-90009 . larvol.com To facilitate HTS for GSPT1 degradation, an hGSPT1-HiBiT assay was developed in HEK293T cells, enabling dose-response screening of compounds. researchgate.net
Chemoproteomics, particularly quantitative chemical proteomics, plays a crucial role in identifying the protein targets of hit compounds from phenotypic screens and assessing their selectivity. researchgate.netnih.govacs.org In one study, a focused combinatorial library was screened for antiproliferative activity, and the hit compounds were then subjected to quantitative chemical proteomics. researchgate.netnih.govacs.org This analysis revealed that the compounds selectively induced the degradation of GSPT1. researchgate.netnih.govacs.org For instance, compound 29 was shown to selectively degrade GSPT1 with no other statistically significant downregulated targets. nih.gov
The combination of focused library design, phenotypic screening, and chemical proteomics provides a powerful workflow for the efficient discovery of novel and selective CRBN modulators that degrade GSPT1. researchgate.netacs.org Furthermore, platforms like Monte Rosa's QuEEN™ (Quantitative and Engineered Elimination of Neosubstrates) combine proprietary chemical libraries with in-house proteomics, structural biology, and computational chemistry to rapidly identify and profile MGD candidates. cancerresearchhorizons.com Agnostic discovery approaches using bifunctional degrader molecules, termed "AgnoTACs," coupled with chemical proteomics are also being developed to systematically identify degradable proteins, including GSPT1. biorxiv.org
Research Methodologies and Advanced Tools for Gspt1 Degrader Studies
Quantitative Cellular Assays for Protein Degradation Kinetics
A variety of quantitative cellular assays are instrumental in determining the potency and kinetics of GSPT1 degradation induced by compounds like GSPT1 degrader-1. These assays provide critical data on the dose-dependent effects and the temporal dynamics of protein depletion.
Western Blot Analysis: A cornerstone technique for observing protein degradation is the western blot. Researchers have utilized this method to demonstrate a dose-dependent reduction in GSPT1 protein levels in cancer cell lines upon treatment with GSPT1 degraders. For instance, studies on various GSPT1 degraders show a clear decrease in GSPT1 protein bands with increasing concentrations of the compound. acs.orgresearchgate.net This qualitative and semi-quantitative assessment provides direct visual evidence of the degrader's efficacy.
Luminescence-Based Assays: For more quantitative and high-throughput analysis, luminescence-based assays are frequently employed. The HiBiT degradation assay, which involves genomically tagging the target protein with a small peptide (HiBiT), allows for sensitive and real-time measurement of protein levels. promega.com This system has been used to determine the degradation kinetics, including the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), for GSPT1 degraders like CC-885. promega.com Another common assay is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability and provides IC50 values, reflecting the concentration of a degrader required to inhibit cell growth by 50%. nih.gov
Flow Cytometry: Flow cytometry is a powerful tool for assessing the downstream cellular consequences of GSPT1 degradation, such as apoptosis and cell cycle arrest. researchgate.net For example, this compound has been shown to induce G0/G1 phase arrest and apoptosis in cells. targetmol.com Apoptosis assays using Annexin V and a viability dye can quantify the percentage of apoptotic and necrotic cells following treatment. mdpi.comnih.gov Cell cycle analysis, often using propidium (B1200493) iodide staining, reveals the distribution of cells in different phases of the cell cycle, demonstrating the block at the G1/S transition. nih.govaging-us.com
Table 1: In Vitro Activity of GSPT1 Degraders
| Compound | Assay Type | Cell Line | Measurement | Value | Reference |
|---|---|---|---|---|---|
| This compound (compound 9q) | Proliferation Assay | U937 | IC50 | 0.019 µM | researchgate.net |
| This compound (compound 9q) | Proliferation Assay | MOLT-4 | IC50 | 0.006 µM | researchgate.net |
| This compound (compound 9q) | Proliferation Assay | MV4-11 | IC50 | 0.027 µM | researchgate.net |
| This compound (compound 9q) | Degradation Assay | U937 | DC50 | 35 nM | researchgate.net |
| PROTAC this compound (Compound F) | Viability Assay | HL-60 | IC50 | 9.2 nM | targetmol.commedchemexpress.cominvivochem.com |
| PROTAC this compound (Compound F) | Degradation Assay | Not specified | % Degradation | 86% at 0.1 µM | targetmol.commedchemexpress.cominvivochem.com |
| PROTAC this compound (Compound F) | Degradation Assay | Not specified | % Degradation | 95% at 1 µM | targetmol.commedchemexpress.cominvivochem.com |
| CC-885 | Proliferation Assay | MV4-11 | IC50 | 0.018 µM | acs.org |
| CC-90009 | Proliferation Assay | Kasumi-1 | ED50 (24h) | 30.2 nM | mdpi.com |
Genetic Perturbation Techniques (e.g., CRISPR-Cas9 Screening)
Genetic perturbation techniques, particularly CRISPR-Cas9 screening, are pivotal in identifying genes and pathways that are essential for the activity of GSPT1 degraders and in uncovering potential mechanisms of resistance.
CRISPR screens have been successfully employed to dissect the cellular machinery required for the action of GSPT1 degraders. In a study investigating the GSPT1 degrader CC-885, CRISPR screens revealed the essentiality of components of the CRL4^CRBN^ ubiquitin ligase complex for its degradation activity. nih.gov Such screens can identify not only the direct E3 ligase involved but also other cellular factors that modulate the stability or function of the ternary complex (GSPT1-degrader-E3 ligase). Furthermore, these unbiased, genome-wide screens can pinpoint genes whose loss confers resistance to the degrader, providing valuable insights for predicting and overcoming clinical resistance. nih.gov
Advanced Proteomic Profiling and Interactome Analysis
To understand the full spectrum of a GSPT1 degrader's cellular effects, including its selectivity and impact on protein networks, advanced proteomic profiling and interactome analysis are indispensable.
Global Proteomic Profiling: Mass spectrometry-based global proteomic profiling is used to assess the selectivity of GSPT1 degraders. By quantifying changes in the abundance of thousands of proteins across the proteome following treatment, researchers can determine if the degrader is selectively targeting GSPT1 or if it has off-target effects on other proteins. For instance, a global proteomic profiling study of the GSPT1 degrader compound 9q demonstrated its high selectivity for GSPT1. researchgate.net
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in intact cells. nih.gov When combined with mass spectrometry (CETSA-MS), it allows for the simultaneous assessment of a compound's binding to its intended target and its effect on the thermal stability of thousands of other proteins, thus providing a comprehensive view of target engagement and potential off-targets. nih.gov
Interactome Analysis: Techniques such as immunoprecipitation coupled with mass spectrometry (IP-MS) can be used to identify proteins that interact with GSPT1. aging-us.com Understanding the GSPT1 interactome can help to elucidate the downstream consequences of its degradation. For example, identifying proteins whose interaction with GSPT1 is disrupted upon degrader treatment can reveal the specific cellular processes affected.
RNA Sequencing (RNA-seq): Transcriptomic analysis through RNA-seq provides insights into the downstream signaling pathways affected by GSPT1 degradation. For example, in studies of a dual MYC/GSPT1 degrader, RNA-seq analyses of treated cells revealed significant downregulation of MYC targets and pathways related to oxidative phosphorylation. biorxiv.org
Future Directions and Outstanding Questions in Gspt1 Degrader Research
Comprehensive Elucidation of Downstream Signaling Networks
A critical area of ongoing research is the complete mapping of the downstream signaling networks affected by the degradation of GSPT1. While the primary mechanism of action involves the disruption of translation termination, the full cascade of cellular events that follow is not yet fully understood. nih.govresearchgate.net
Initial studies have demonstrated that the degradation of GSPT1 leads to impaired translation termination, which in turn activates the integrated stress response (ISR). nih.govresearchgate.net This is a key cellular pathway that responds to various stress conditions. RNA-Seq analysis of leukemia cells treated with the GSPT1 degrader CC-885 revealed the upregulation of several genes, including ATF3 and ATF4, which are crucial components of the ISR pathway. nih.gov This activation of the ISR is a shared downstream event for GSPT1-degrading drugs and is believed to contribute significantly to their cytotoxic effects in cancer cells. nih.gov
However, beyond the ISR, the broader consequences of GSPT1 depletion remain largely undefined. nih.govresearchgate.net Future research will need to employ unbiased, system-wide approaches, such as quantitative whole-proteome analysis and further transcriptomic studies, to identify all the cellular pathways perturbed by GSPT1 degradation. nih.gov Understanding these intricate networks will be crucial for predicting both on-target efficacy and potential off-target effects. A deeper knowledge of the downstream signaling will also help in identifying biomarkers to predict patient response and in developing more effective and safer GSPT1-based therapies.
Exploration of Novel Therapeutic Applications Beyond Oncology
While the primary focus of GSPT1 degrader development has been on cancer, the fundamental role of GSPT1 in protein translation suggests its potential relevance in a broader range of diseases. patsnap.comascopubs.org The dysregulation of protein homeostasis is a hallmark of many pathological conditions, opening up new avenues for the therapeutic application of GSPT1 degraders.
One promising area is in neurodegenerative disorders, which are often characterized by the accumulation of misfolded and aggregated proteins. patsnap.com By leveraging the targeted degradation capabilities of molecules like PROTACs (PROteolysis TArgeting Chimeras), it may be possible to clear these toxic protein species, offering a novel therapeutic strategy. patsnap.com
Another potential application lies in the field of infectious diseases. patsnap.com Many viruses and bacteria rely on the host cell's protein synthesis machinery for their replication and survival. GSPT1 degraders could potentially be used to selectively target and degrade viral or bacterial proteins that hijack the host's translation apparatus, thereby inhibiting pathogen proliferation. patsnap.com Furthermore, the development of molecular glue degraders could expand the therapeutic landscape to include inflammatory and autoimmune diseases, as well as genetic and metabolic disorders. ascopubs.org
Combination Strategies with Existing or Emerging Therapeutics
To enhance therapeutic efficacy and overcome potential resistance mechanisms, researchers are actively exploring the combination of GSPT1 degraders with other established and emerging therapies. researchgate.netnih.gov This approach is particularly relevant in complex diseases like cancer, where multi-pronged attacks are often more effective.
Preclinical studies have already shown the potential of combining GSPT1 degradation with the inhibition of other key cellular pathways. For instance, research has suggested that combining mTOR inhibition with GSPT1 degradation may enhance efficacy and overcome resistance in glioblastoma. nih.gov A novel bifunctional molecule, YB-3-17, has been developed to simultaneously inhibit mTOR and degrade GSPT1, demonstrating superior efficacy in tumor cell lines compared to standalone therapies. nih.gov
Furthermore, in acute myeloid leukemia (AML), combination therapies involving GSPT1-targeting CELMoDs (Cereblon E3 Ligase Modulating Drugs) and IRAK4 inhibitors are being investigated to achieve maximal clinical responses. larvol.com The rationale is that targeting multiple nodes within the cancer cell's survival network will lead to a more profound and durable anti-tumor effect. Future clinical trials are expected to evaluate various combination strategies, including those with standard-of-care chemotherapies, targeted agents, and immunotherapies, to define the optimal therapeutic context for GSPT1 degraders. aacrjournals.org
Innovation in Degrader Design and Delivery Modalities
The field of targeted protein degradation is characterized by rapid innovation in the design of degrader molecules and their delivery to target cells. nih.govfrontiersin.org These advancements are crucial for improving the potency, selectivity, and drug-like properties of GSPT1 degraders.
Innovations in Degrader Design:
Molecular Glues: A significant area of development is the discovery of novel molecular glues that induce the degradation of GSPT1. acs.orgnih.gov Unlike PROTACs, which are larger bifunctional molecules, molecular glues are small molecules that promote the interaction between an E3 ligase and the target protein. acs.org Researchers are using focused combinatorial libraries and computational screening to identify new chemical scaffolds that can selectively degrade GSPT1. nih.govtechnologynetworks.com For example, compound 26, identified through such a screening, has been shown to be a highly selective GSPT1/2 degrader. nih.gov
PROTACs: The design of PROTACs targeting GSPT1 is also evolving. stjude.org This includes the development of molecules with improved linkers and ligands for both GSPT1 and the E3 ligase to enhance the formation and stability of the ternary complex, which is essential for efficient degradation. tandfonline.com
Dual-Target Degraders: As exemplified by YB-3-17, the design of single molecules that can degrade GSPT1 while simultaneously inhibiting another therapeutic target represents a novel and powerful approach. nih.gov Another example is the development of a dual MYC/GSPT1 protein degrader, GT19630. biorxiv.org
Innovations in Delivery Modalities:
Degrader-Antibody Conjugates (DACs): To improve the targeted delivery of GSPT1 degraders and minimize systemic exposure, researchers are developing degrader-antibody conjugates. aacrjournals.orglarvol.com In this approach, a potent GSPT1 degrader is linked to an antibody that specifically recognizes a protein expressed on the surface of cancer cells. This strategy allows for the precise delivery of the degrader to the tumor site, enhancing its therapeutic index. GSPT1 degrader-antibody conjugates are already in clinical trials for breast cancer (ORM-5029) and AML (BMS-986497/ORM-6151). aacrjournals.org
Nano-based Carriers: The use of nano-based carriers is another promising strategy for the targeted delivery of PROTACs and other degraders. researchgate.net These carriers can be engineered to specifically accumulate in tumor tissues, releasing the degrader payload in a controlled manner.
The continued innovation in both the chemical design of GSPT1 degraders and the methods for their targeted delivery holds immense promise for the development of more effective and safer therapies for a range of diseases.
Q & A
Basic: What experimental approaches are recommended to confirm the direct engagement of GSPT1 by degraders and differentiate it from indirect proteomic changes?
Answer:
To distinguish direct targets from indirect effects caused by GSPT1's role in translation termination, use degradome proteomics , which combines stable isotope labeling and click-chemistry to enrich ubiquitinated substrates. This method reduces secondary effects by isolating proteins undergoing active degradation. Compare results with global proteome analysis (e.g., DIA-MS) and nascent proteome profiling (which labels newly synthesized proteins). For example, degradome analysis identified GSPT1, IKZF1, and IKZF3 as primary targets of CC-885, while global proteomics revealed broader indirect effects .
Basic: How does the depletion of GSPT1 affect the interpretation of proteomic data in degradation studies?
Answer:
GSPT1 loss reduces global protein synthesis rates, leading to indirect downregulation of short-lived proteins (e.g., MYC). To mitigate confounding factors:
- Use cycloheximide (a translation inhibitor) as a control to mimic GSPT1 depletion effects.
- Employ nascent proteome analysis to distinguish direct degradation from reduced synthesis.
- Validate hits with orthogonal methods like immunoblotting or CRISPR-based rescue experiments .
Advanced: What methodologies are effective in mapping resistance-conferring mutations in GSPT1 induced by molecular glue degraders?
Answer:
CRISPR-suppressor scanning identifies mutations that disrupt ternary complex formation (e.g., cereblon-GSPT1-degrader interface) or distal sites affecting degradation efficiency. Key steps:
- Introduce mutagenic libraries into degrader-sensitive cell lines.
- Select for resistant clones under degrader treatment.
- Validate mutations via structural modeling (e.g., co-crystal structures of GSPT1-CRBN-degrader complexes) .
Advanced: How can researchers assess the selectivity of GSPT1 degraders to minimize off-target effects on related proteins like GSPT2 or zinc-finger transcription factors?
Answer:
- Perform multiplexed proteomics (e.g., TMT-based mass spectrometry) to profile off-targets across the proteome.
- Use reporter cell lines (e.g., GSPT1-eGFP fusions) to quantify degradation potency and specificity.
- Compare with known IMiD degraders (e.g., lenalidomide) to identify shared off-targets like RBM39 or ZFP91 .
Basic: What are the critical parameters to optimize in cell-based assays when evaluating the degradation efficiency of GSPT1-targeting compounds?
Answer:
Key parameters include:
- Concentration range : 0.1–1 μM for PROTACs (e.g., Compound F achieves 86–95% degradation at 0.1–1 μM) .
- Treatment duration : 5–24 hours to capture degradation kinetics.
- Controls : Include proteasome inhibitors (e.g., MG-132) to confirm ubiquitin-proteasome system (UPS) dependence.
- Readouts : Immunoblotting for GSPT1 and flow cytometry for apoptosis (annexin V/PI) or cell cycle arrest (G0/G1 phase) .
Advanced: What structural features of GSPT1 are critical for the design of molecular glue degraders, and how are they identified?
Answer:
Critical features include:
- Surface residues (e.g., Tyr157, Trp159) that mediate cereblon binding, as revealed by co-crystal structures of GSPT1-CRBN-degrader complexes.
- Hydrophobic pockets accommodating degrader moieties (e.g., glutarimide in CC-885).
Validate via alanine scanning mutagenesis and surface plasmon resonance (SPR) to measure binding affinities .
Basic: What controls are essential in experiments assessing GSPT1 degrader-induced apoptosis and cell cycle arrest?
Answer:
- Untreated and vehicle controls to baseline cellular responses.
- Rescue experiments : Overexpress degradation-resistant GSPT1 mutants (e.g., Tyr157Ala).
- Pharmacological inhibitors : Caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis pathways.
- Cell cycle synchronization (e.g., serum starvation) to isolate G0/G1 arrest effects .
Advanced: How can researchers model the downstream consequences of GSPT1 degradation on translation termination and cellular viability?
Answer:
- Ribosome profiling to identify ribosome stalling at stop codons.
- Nascent proteome analysis (e.g., puromycin labeling) to quantify global translation inhibition.
- Integrated viability assays : Correlate GSPT1 degradation levels (via HTRF or flow cytometry) with cytotoxicity (e.g., CellTiter-Glo) across dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
